molecular formula C14H11ClN2O3 B5101829 N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-chlorobenzamide

N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-chlorobenzamide

Cat. No. B5101829
M. Wt: 290.70 g/mol
InChI Key: OIXCJKDTSPOZBH-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-chlorobenzamide, commonly known as CAY10591, is a small molecule inhibitor that has been extensively used in scientific research for its various biochemical and physiological effects. This compound is a potent inhibitor of the NLRP3 inflammasome, which is responsible for the activation of caspase-1 and the secretion of pro-inflammatory cytokines.

Mechanism of Action

CAY10591 inhibits the NLRP3 inflammasome by binding to the NACHT domain of NLRP3. This prevents the oligomerization of NLRP3 and the subsequent activation of caspase-1. As a result, the secretion of pro-inflammatory cytokines such as IL-1β and IL-18 is inhibited.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on the NLRP3 inflammasome, CAY10591 has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of reactive oxygen species (ROS) in macrophages, which is important for the regulation of inflammation. It has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using CAY10591 in lab experiments is its specificity for the NLRP3 inflammasome. This allows researchers to study the role of the NLRP3 inflammasome in various disease models without the confounding effects of other inflammasomes. However, one limitation of using CAY10591 is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of CAY10591 in scientific research. One area of interest is the role of the NLRP3 inflammasome in neuroinflammation and neurodegenerative diseases such as Alzheimer's disease. Another area of interest is the development of more potent and selective inhibitors of the NLRP3 inflammasome. Finally, the use of CAY10591 in combination with other drugs or therapies may be explored to enhance its therapeutic potential.

Synthesis Methods

The synthesis of CAY10591 involves the reaction of 2-chlorobenzoyl chloride with 2-furylacetic acid in the presence of triethylamine. The resulting product is then treated with ammonium carbonate to obtain the final product. The purity and yield of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

CAY10591 has been extensively used in scientific research for its ability to inhibit the NLRP3 inflammasome. This inflammasome is responsible for the activation of caspase-1 and the secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). Inhibition of the NLRP3 inflammasome has been shown to be beneficial in various disease models, including inflammatory bowel disease, gout, and Alzheimer's disease.

properties

IUPAC Name

N-[(E)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-11-6-2-1-5-10(11)14(19)17-12(13(16)18)8-9-4-3-7-20-9/h1-8H,(H2,16,18)(H,17,19)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXCJKDTSPOZBH-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.